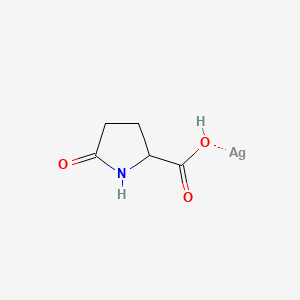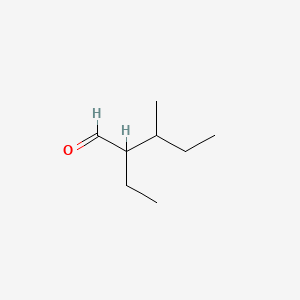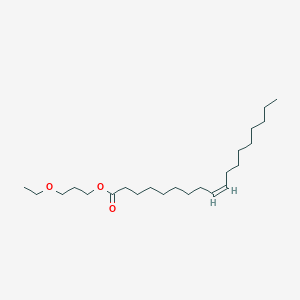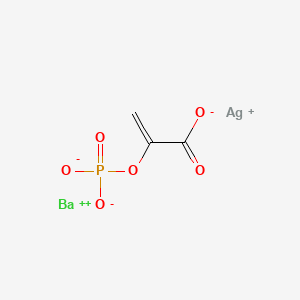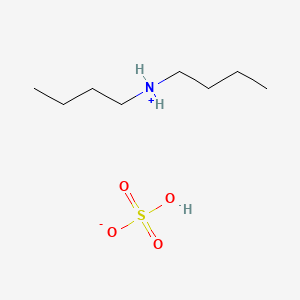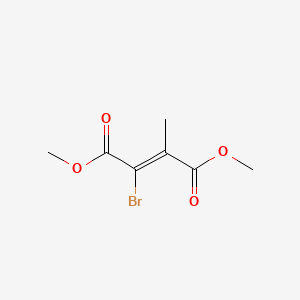
2-Butenedioic acid, 2-bromo-3-methyl-, dimethyl ester, (Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butenedioic acid, 2-bromo-3-methyl-, dimethyl ester, (Z)- is an organic compound with the molecular formula C₆H₉BrO₄. It is a derivative of butenedioic acid, where one of the hydrogen atoms is replaced by a bromine atom and the carboxylic acid groups are esterified with methanol. This compound is known for its applications in various chemical reactions and research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenedioic acid, 2-bromo-3-methyl-, dimethyl ester, (Z)- typically involves the bromination of 2-butenedioic acid, followed by esterification. The bromination can be carried out using bromine in the presence of a suitable solvent, such as carbon tetrachloride, under controlled conditions to ensure the formation of the (Z)-isomer. The resulting bromo acid is then esterified with methanol in the presence of an acid catalyst, such as sulfuric acid, to yield the dimethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The bromination and esterification steps are carefully monitored and controlled to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-Butenedioic acid, 2-bromo-3-methyl-, dimethyl ester, (Z)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol.
Oxidation Reactions: It can be oxidized to form higher oxidation state compounds.
Common Reagents and Conditions
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Oxidation: Potassium permanganate in acidic or neutral medium.
Major Products
Substitution: Formation of 2-hydroxy-3-methyl-butenedioic acid dimethyl ester.
Reduction: Formation of 2-bromo-3-methyl-butanediol dimethyl ester.
Oxidation: Formation of 2-bromo-3-methyl-butenedioic acid dimethyl ester with additional oxygen functionalities.
Applications De Recherche Scientifique
2-Butenedioic acid, 2-bromo-3-methyl-, dimethyl ester, (Z)- is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.
Biology: In studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Butenedioic acid, 2-bromo-3-methyl-, dimethyl ester, (Z)- involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ester groups play a crucial role in its reactivity and binding affinity. The compound can undergo nucleophilic substitution, reduction, or oxidation, leading to the formation of various products that exert different biological or chemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Butenedioic acid, dimethyl ester, (Z)-: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Butenedioic acid, 2-methyl-, (Z)-: Contains a methyl group instead of a bromine atom, affecting its reactivity and applications.
2-Butenedioic acid, 2-bromo-, dimethyl ester, (Z)-: Similar structure but without the methyl group, leading to different chemical properties.
Uniqueness
2-Butenedioic acid, 2-bromo-3-methyl-, dimethyl ester, (Z)- is unique due to the presence of both bromine and methyl groups, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable compound in synthetic chemistry and research applications.
Propriétés
Numéro CAS |
59123-42-1 |
|---|---|
Formule moléculaire |
C7H9BrO4 |
Poids moléculaire |
237.05 g/mol |
Nom IUPAC |
dimethyl (Z)-2-bromo-3-methylbut-2-enedioate |
InChI |
InChI=1S/C7H9BrO4/c1-4(6(9)11-2)5(8)7(10)12-3/h1-3H3/b5-4- |
Clé InChI |
XSEXNCNFSQLYCU-PLNGDYQASA-N |
SMILES isomérique |
C/C(=C(\C(=O)OC)/Br)/C(=O)OC |
SMILES canonique |
CC(=C(C(=O)OC)Br)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Azidotetrazolo[1,5-b]pyridazin-8-amine](/img/structure/B12661881.png)
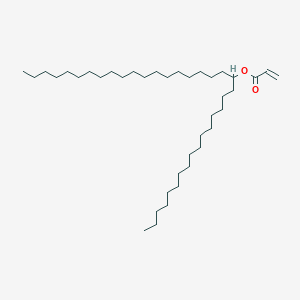
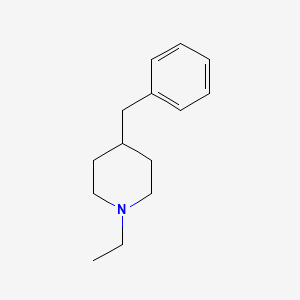



![5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde](/img/structure/B12661920.png)


